molecular formula C14H16ClN3O3 B025353 4-Chloro-5-(((3-ethoxy-4-methoxyphenyl)methyl)amino)-3(2H)-pyridazinone CAS No. 108616-42-8

4-Chloro-5-(((3-ethoxy-4-methoxyphenyl)methyl)amino)-3(2H)-pyridazinone

Cat. No. B025353
M. Wt: 309.75 g/mol
InChI Key: MLZKFBZEYADEIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-5-(((3-ethoxy-4-methoxyphenyl)methyl)amino)-3(2H)-pyridazinone, also known as AG-1478, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. The EGFR is a transmembrane receptor that is involved in the regulation of cell growth, proliferation, and differentiation. The EGFR signaling pathway is frequently dysregulated in cancer, and EGFR inhibitors such as AG-1478 have been developed as potential anticancer agents.

Mechanism Of Action

4-Chloro-5-(((3-ethoxy-4-methoxyphenyl)methyl)amino)-3(2H)-pyridazinone is a reversible inhibitor of the EGFR tyrosine kinase. It binds to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream signaling molecules and ultimately inhibiting cell proliferation and survival. 4-Chloro-5-(((3-ethoxy-4-methoxyphenyl)methyl)amino)-3(2H)-pyridazinone specifically inhibits the activity of the EGFR, but not other members of the ErbB family of receptor tyrosine kinases.

Biochemical And Physiological Effects

4-Chloro-5-(((3-ethoxy-4-methoxyphenyl)methyl)amino)-3(2H)-pyridazinone has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, 4-Chloro-5-(((3-ethoxy-4-methoxyphenyl)methyl)amino)-3(2H)-pyridazinone has been shown to inhibit the development of various tissues and organs in animal models, including the lung, skin, and liver. However, it has also been reported that 4-Chloro-5-(((3-ethoxy-4-methoxyphenyl)methyl)amino)-3(2H)-pyridazinone can induce apoptosis in non-transformed cells, indicating that it may have off-target effects.

Advantages And Limitations For Lab Experiments

4-Chloro-5-(((3-ethoxy-4-methoxyphenyl)methyl)amino)-3(2H)-pyridazinone is a widely used research tool for investigating the role of EGFR signaling in various biological processes. Its reversible inhibition allows for the study of acute effects, and its specificity for the EGFR allows for the investigation of EGFR-specific signaling pathways. However, 4-Chloro-5-(((3-ethoxy-4-methoxyphenyl)methyl)amino)-3(2H)-pyridazinone has limitations as a research tool, including its potential off-target effects and its inability to fully recapitulate the effects of genetic knockdown or knockout of the EGFR.

Future Directions

There are several potential future directions for research involving 4-Chloro-5-(((3-ethoxy-4-methoxyphenyl)methyl)amino)-3(2H)-pyridazinone. One area of interest is the development of combination therapies that target multiple components of the EGFR signaling pathway. Another area of interest is the investigation of the effects of 4-Chloro-5-(((3-ethoxy-4-methoxyphenyl)methyl)amino)-3(2H)-pyridazinone on the immune system, as EGFR signaling has been shown to play a role in immune cell function. Finally, the development of more specific and potent EGFR inhibitors may lead to the development of more effective anticancer therapies.

Synthesis Methods

The synthesis of 4-Chloro-5-(((3-ethoxy-4-methoxyphenyl)methyl)amino)-3(2H)-pyridazinone involves the reaction of 2-chloro-5-nitrobenzoic acid with 3-ethoxy-4-methoxybenzylamine to form an intermediate, which is then reacted with 2-amino-4-chloro-5-methylpyridine to yield the final product. The synthesis of 4-Chloro-5-(((3-ethoxy-4-methoxyphenyl)methyl)amino)-3(2H)-pyridazinone has been described in several publications, including a patent by Pfizer.

Scientific Research Applications

4-Chloro-5-(((3-ethoxy-4-methoxyphenyl)methyl)amino)-3(2H)-pyridazinone has been widely used as a research tool to investigate the role of EGFR signaling in various biological processes. It has been used to study the effects of EGFR inhibition on cancer cell proliferation, migration, and invasion. 4-Chloro-5-(((3-ethoxy-4-methoxyphenyl)methyl)amino)-3(2H)-pyridazinone has also been used to investigate the role of EGFR signaling in the development of various tissues and organs, including the lung, skin, and liver.

properties

CAS RN

108616-42-8

Product Name

4-Chloro-5-(((3-ethoxy-4-methoxyphenyl)methyl)amino)-3(2H)-pyridazinone

Molecular Formula

C14H16ClN3O3

Molecular Weight

309.75 g/mol

IUPAC Name

5-chloro-4-[(3-ethoxy-4-methoxyphenyl)methylamino]-1H-pyridazin-6-one

InChI

InChI=1S/C14H16ClN3O3/c1-3-21-12-6-9(4-5-11(12)20-2)7-16-10-8-17-18-14(19)13(10)15/h4-6,8H,3,7H2,1-2H3,(H2,16,18,19)

InChI Key

MLZKFBZEYADEIN-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)CNC2=C(C(=O)NN=C2)Cl)OC

Canonical SMILES

CCOC1=C(C=CC(=C1)CNC2=C(C(=O)NN=C2)Cl)OC

Other CAS RN

108616-42-8

synonyms

4-chloro-5-(3-ethoxy-4-methoxybenzylamino)-3-(2H)-pyridazinone
NIP 502
NIP-502

Origin of Product

United States

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